molecular formula C21H20ClN5O2 B2388806 4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251681-83-0

4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2388806
CAS No.: 1251681-83-0
M. Wt: 409.87
InChI Key: ICULFWGDHWDLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with a 4-chloro group and a piperidinyl group linked to a phenyl-1H-1,2,3-triazole moiety

Biochemical Analysis

Biochemical Properties

4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. The compound has been shown to bind to specific enzymes, potentially inhibiting their activity. For instance, it may interact with cytochrome P450 enzymes, which are involved in drug metabolism . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, it may alter the expression of genes involved in apoptosis, leading to changes in cell survival rates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to downstream effects on cellular processes, such as reduced cell proliferation or increased apoptosis . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Degradation products may form over time, potentially altering its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may occur, including hepatotoxicity or nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain biological activity or contribute to the compound’s overall pharmacological profile. Additionally, the compound may influence metabolic flux by altering the levels of key metabolites in specific pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules, leading to more pronounced biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the 1-phenyl-1H-1,2,3-triazole-4-carbonyl chloride, which is then reacted with 4-piperidinylamine to form the intermediate. This intermediate is subsequently coupled with 4-chlorobenzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

4-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

4-chloro-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c22-16-8-6-15(7-9-16)20(28)23-17-10-12-26(13-11-17)21(29)19-14-27(25-24-19)18-4-2-1-3-5-18/h1-9,14,17H,10-13H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICULFWGDHWDLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CN(N=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.